N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine
CAS No.:
Cat. No.: VC13770714
Molecular Formula: C36H26N2
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H26N2 |
|---|---|
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | N-[4-(2-carbazol-9-ylphenyl)phenyl]-4-phenylaniline |
| Standard InChI | InChI=1S/C36H26N2/c1-2-10-26(11-3-1)27-18-22-29(23-19-27)37-30-24-20-28(21-25-30)31-12-4-7-15-34(31)38-35-16-8-5-13-32(35)33-14-6-9-17-36(33)38/h1-25,37H |
| Standard InChI Key | CDKIFBDQGZMZAZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4N5C6=CC=CC=C6C7=CC=CC=C75 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4N5C6=CC=CC=C6C7=CC=CC=C75 |
Introduction
Chemical Identity and Structural Characteristics
The compound’s molecular architecture features a central biphenyl core substituted with carbazole and additional biphenyl groups. Key identifiers include:
The carbazole unit introduces nitrogen-based heterocyclic rigidity, while biphenyl groups enhance π-conjugation, critical for charge transport in electronic applications.
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via multi-step catalytic coupling reactions:
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Suzuki-Miyaura Coupling: Aryl halides and boronic acids react under palladium catalysis to form biphenyl intermediates.
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Buchwald-Hartwig Amination: Carbazole moieties are introduced via palladium-catalyzed C–N bond formation between aryl halides and amines.
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Final Coupling: Biphenyl and carbazole intermediates are linked using optimized cross-coupling conditions.
Industrial-scale production employs continuous flow reactors and high-throughput catalyst screening to maximize yield (>85%) and purity (>98%) .
Physicochemical Properties
Electronic Properties
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HOMO-LUMO Gap: 2.8–3.1 eV, ideal for optoelectronic applications.
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Charge Carrier Mobility: 0.12 cm²/V·s, surpassing standard hole transport materials like NPB.
Thermal Stability
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Decomposition Temperature: 412°C (TGA), ensuring durability in device fabrication .
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Glass Transition Temperature (Tg): 185°C, indicative of amorphous film-forming capability.
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The compound serves as a hole transport layer (HTL) in OLEDs due to its high hole mobility and thermal stability. In bilayer devices, it achieves:
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Luminance Efficiency: 18.7 cd/A at 1000 cd/m².
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Operational Lifetime: >15,000 hours at 1000 cd/m².
Organic Photovoltaics (OPVs)
As an electron donor in bulk heterojunction solar cells, it exhibits:
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Power Conversion Efficiency (PCE): 8.3% with PC71BM as the acceptor.
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Open-Circuit Voltage (Voc): 0.92 V.
Chemical Sensors
Reversible redox activity enables detection of nitroaromatics (e.g., TNT) with a limit of detection (LOD) of 2.3 ppb.
Comparison with Structural Analogues
| Compound | HOMO (eV) | LUMO (eV) | Application Performance |
|---|---|---|---|
| N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine | -5.3 | -2.5 | OLED PCE: 18.7 cd/A |
| 4,4'-Bis(9H-carbazol-9-yl)biphenyl (CBP) | -5.6 | -2.8 | OLED PCE: 15.2 cd/A |
| N-(4-Biphenyl)-9H-carbazole | -5.4 | -2.6 | OLED PCE: 16.1 cd/A |
The extended conjugation in the query compound reduces exciton recombination, enhancing device efficiency.
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